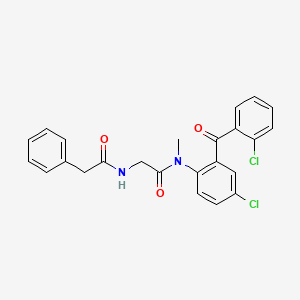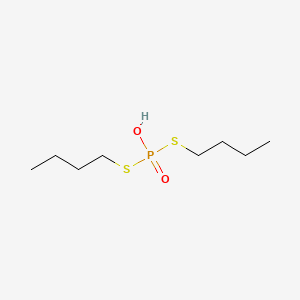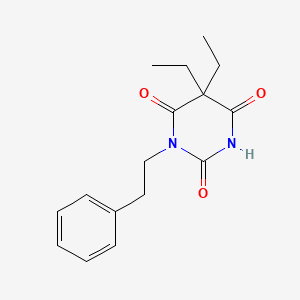
Barbituric acid, 5,5-diethyl-1-phenethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-1-phenethylbarbituric acid is a barbiturate derivative with the molecular formula C16H20N2O3 . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties . This compound, like other barbiturates, has a structure based on barbituric acid, which is a pyrimidine derivative .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1-phenethylbarbituric acid typically involves the condensation of diethylmalonic acid with urea in the presence of a strong acid or base . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the barbituric acid derivative. The reaction conditions often require heating and the use of solvents such as ethanol or water .
Industrial Production Methods
Industrial production of barbiturates, including 5,5-Diethyl-1-phenethylbarbituric acid, generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is typically purified through recrystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diethyl-1-phenethylbarbituric acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Applications De Recherche Scientifique
5,5-Diethyl-1-phenethylbarbituric acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5,5-Diethyl-1-phenethylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a reduction in neuronal excitability . This results in the sedative and hypnotic effects commonly associated with barbiturates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,5-Diethyl-1-phenethylbarbituric acid include:
Phenobarbital: A widely used barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Another barbiturate used for its sedative and anesthetic effects.
Secobarbital: A barbiturate with similar hypnotic properties.
Uniqueness
5,5-Diethyl-1-phenethylbarbituric acid is unique due to its specific chemical structure, which includes diethyl and phenethyl groups at the 5-position of the barbituric acid core . This structural variation can influence its pharmacological properties and interactions with biological targets .
Propriétés
Numéro CAS |
66940-96-3 |
|---|---|
Formule moléculaire |
C16H20N2O3 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
5,5-diethyl-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O3/c1-3-16(4-2)13(19)17-15(21)18(14(16)20)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,17,19,21) |
Clé InChI |
LPKCOSYKODKOEX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)CCC2=CC=CC=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


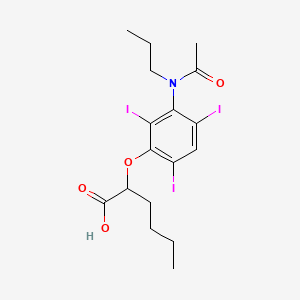


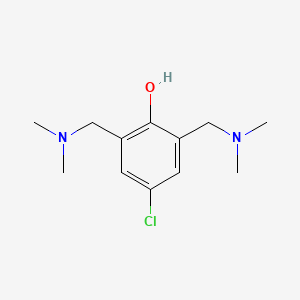
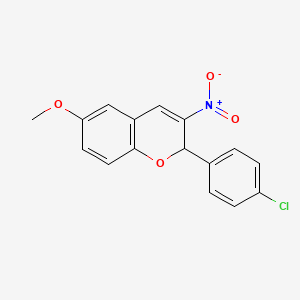
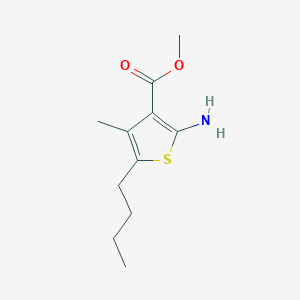
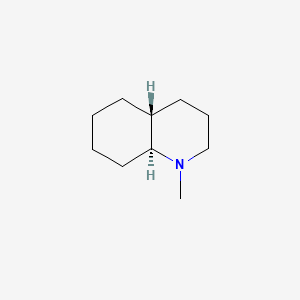
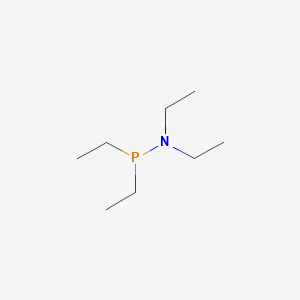
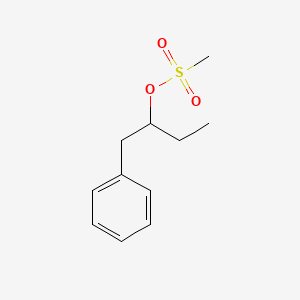

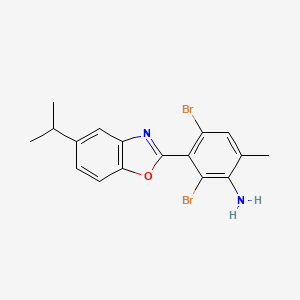
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
